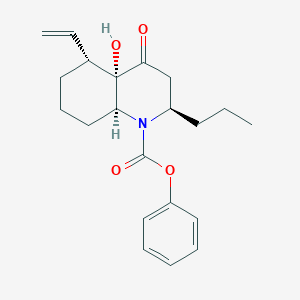
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-, also known as 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-, is a useful research compound. Its molecular formula is C22H43NO4 and its molecular weight is 385.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-(3-hydroxy-4,4-dimethyl-2-undecyl-1,3-oxazolidin-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-14-17-22(18-15-12-13-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJPXMMRXWUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 7-Doxylstearic acid interact with membranes and what information can be derived from its behavior?
A1: 7-DSA embeds itself into lipid bilayers, mimicking the behavior of natural fatty acids. [, , , , ] Its doxyl group, a stable free radical, allows for detection via EPR spectroscopy. By analyzing the EPR spectra, researchers can deduce information about:
- Membrane fluidity: The rotational freedom of the doxyl group reflects the fluidity of its surrounding environment. A more fluid membrane allows for greater rotational freedom, resulting in narrower EPR spectral lines. [, , ]
- Chain ordering: The degree to which 7-DSA's hydrocarbon chain aligns with surrounding lipids provides insights into the membrane's structural organization. A higher degree of ordering leads to broader EPR spectral lines. []
- Depth of penetration: By using different doxyl stearic acid probes with the doxyl group attached at varying positions along the stearic acid chain (e.g., 5-DSA, 12-DSA, 16-DSA), researchers can probe different depths within the membrane and create a profile of its fluidity and order parameters. [, ]
Q2: Can 7-Doxylstearic acid be used to study specific protein interactions within membranes?
A2: Yes, 7-DSA can be used to investigate the interaction of proteins with membranes. For example, fluorescence quenching experiments using 7-DSA alongside other spin-labeled compounds helped determine the topographical organization of pulmonary surfactant protein B (SP-B) within phospholipid bilayers. [] The accessibility of the spin probes to the fluorescently labeled amino acids in SP-B provided insights into the protein's orientation and depth within the membrane.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B142681.png)

![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)


